molecular formula C39H42N4O8S2 B10849888 (R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(4-oxo-4H-chromene-2-carboxamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(4-oxo-4H-chromene-2-carboxamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849888
M. Wt: 758.9 g/mol
InChI Key: KMPZTBYBVXRNNV-CJFFKWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KNI-10062 is a small molecular drug known for its inhibitory activity against aspartyl protease plasmepsins, which are crucial for the survival of malarial parasites. This compound has been investigated for its potential use in treating malaria by targeting and inhibiting plasmepsins, thereby disrupting the parasite’s lifecycle .

Preparation Methods

The synthesis of KNI-10062 involves the use of allophenylnorstatine as a core structure, which is substituted at various positions to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KNI-10062 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the core structure with different functional groups .

Scientific Research Applications

KNI-10062 has several scientific research applications, including:

    Chemistry: The compound is used as a model inhibitor to study the structure and function of aspartyl proteases.

    Biology: In biological research, KNI-10062 is used to investigate the role of plasmepsins in the lifecycle of malarial parasites.

    Medicine: The primary medical application of KNI-10062 is in the treatment of malaria.

    Industry: In the pharmaceutical industry, KNI-10062 serves as a lead compound for the development of new antimalarial drugs.

Mechanism of Action

KNI-10062 exerts its effects by binding to the active site of aspartyl protease plasmepsins, thereby inhibiting their enzymatic activity. The molecular targets of KNI-10062 include Plasmepsin I, Plasmepsin II, Plasmepsin IV, and Histo-aspartic protease. By inhibiting these enzymes, KNI-10062 prevents the degradation of hemoglobin within the malarial parasite, leading to its death .

Properties

Molecular Formula

C39H42N4O8S2

Molecular Weight

758.9 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[(4-oxochromene-2-carbonyl)amino]propanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C39H42N4O8S2/c1-39(2)34(37(49)42-32-24-14-8-7-13-23(24)18-29(32)45)43(21-53-39)38(50)33(46)26(17-22-11-5-4-6-12-22)40-35(47)27(20-52-3)41-36(48)31-19-28(44)25-15-9-10-16-30(25)51-31/h4-16,19,26-27,29,32-34,45-46H,17-18,20-21H2,1-3H3,(H,40,47)(H,41,48)(H,42,49)/t26-,27-,29+,32-,33-,34+/m0/s1

InChI Key

KMPZTBYBVXRNNV-CJFFKWHBSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)NC5C(CC6=CC=CC=C56)O)C

Origin of Product

United States

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